![molecular formula C8H8ClN B044245 4-Chloroisoindoline CAS No. 123594-04-7](/img/structure/B44245.png)
4-Chloroisoindoline
Overview
Description
4-Chloroisoindoline is a chemical compound used for research and development . It is a solid substance at room temperature .
Synthesis Analysis
Isoindolines, including 4-Chloroisoindoline, can be synthesized using simple heating and relatively quick solventless reactions . The synthesis of isoindolines follows the principles of green chemistry .Molecular Structure Analysis
The molecular formula of 4-Chloroisoindoline is C8H8ClN . Its molecular weight is 153.609 Da .Chemical Reactions Analysis
Isoindolines are the focus of much research because they are present in a wide array of bioactive molecules . They are synthesized using simple heating and relatively quick solventless reactions .Physical And Chemical Properties Analysis
4-Chloroisoindoline is a solid substance at room temperature .Scientific Research Applications
Pharmaceutical Synthesis
4-Chloroisoindoline and its derivatives have gained significant attention for their potential use in pharmaceutical synthesis . They have been used to create a variety of bioactive molecules, which display a wide array of biological activity .
Herbicides
These compounds have also been used in the development of herbicides . Their unique chemical properties make them effective in controlling the growth of unwanted plants.
Colorants and Dyes
4-Chloroisoindoline is used in the production of colorants and dyes . Their ability to produce a wide range of colors makes them valuable in this industry.
Polymer Additives
These compounds are used as additives in the production of polymers . They can enhance the properties of the polymers, making them more durable and versatile.
Organic Synthesis
4-Chloroisoindoline plays a crucial role in organic synthesis . They are used as building blocks in the synthesis of complex organic compounds.
Photochromic Materials
These compounds have found applications in the production of photochromic materials . These materials change color in response to light, making them useful in a variety of applications, such as eyewear and smart windows.
Each of these fields has seen significant advancements thanks to the unique properties of 4-Chloroisoindoline. The compound continues to be a subject of substantial interest and ingenuity among researchers .
Safety and Hazards
Mechanism of Action
Target of Action
4-Chloroisoindoline, like other isoindoline derivatives, has been found to interact with the human dopamine receptor D2 . The dopamine receptor D2 plays a crucial role in the central nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.
Mode of Action
It is suggested that isoindoline derivatives may act as ligands of the dopamine receptor d2, interacting with the main amino acid residues at its allosteric binding site . This interaction could potentially alter the receptor’s activity, leading to changes in downstream signaling pathways.
Pharmacokinetics
In silico analysis suggests that isoindoline derivatives have good absorption and bioavailability . They are predicted to be BBB permeant and P-gp substrates , which means they can cross the blood-brain barrier and are likely to be distributed throughout the body.
properties
IUPAC Name |
4-chloro-2,3-dihydro-1H-isoindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHJVLXLZOTUKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564159 | |
Record name | 4-Chloro-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroisoindoline | |
CAS RN |
123594-04-7 | |
Record name | 4-Chloro-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2,3-dihydro-1H-isoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.